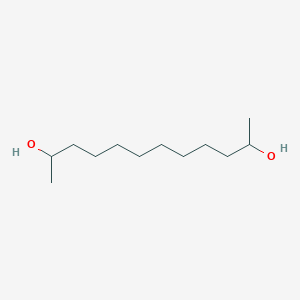
Dodecane-2,11-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecane-2,11-diol is a long-chain diol with the molecular formula C12H26O2. It is a linear molecule with hydroxyl groups attached to the second and eleventh carbon atoms. This compound is part of the broader class of aliphatic diols, which are known for their versatility in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodecane-2,11-diol can be synthesized through several methods. One common approach involves the reduction of dodecanedioic acid. This process typically uses reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions to yield the desired diol.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of dodecanedioic acid. This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecane-2,11-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form dodecanedioic acid.
Reduction: The compound can be further reduced to form dodecane.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products
Oxidation: Dodecanedioic acid.
Reduction: Dodecane.
Substitution: Various halogenated or esterified derivatives.
Wissenschaftliche Forschungsanwendungen
Dodecane-2,11-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in lipid metabolism.
Medicine: this compound is explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of lubricants, surfactants, and adhesives due to its chemical stability and functional versatility.
Wirkmechanismus
The mechanism of action of dodecane-2,11-diol largely depends on its application. In biological systems, it may interact with lipid membranes, influencing their fluidity and function. In chemical reactions, the hydroxyl groups serve as reactive sites for various transformations, enabling the synthesis of a wide range of derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dodecanediol: Another diol with hydroxyl groups on the first and second carbon atoms.
1,12-Dodecanediol: A diol with hydroxyl groups on the first and twelfth carbon atoms.
1,2-Hexadecanediol: A longer-chain diol with hydroxyl groups on the first and second carbon atoms.
Uniqueness
Dodecane-2,11-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular configurations, such as in the synthesis of specialized polymers and pharmaceuticals.
Eigenschaften
Molekularformel |
C12H26O2 |
|---|---|
Molekulargewicht |
202.33 g/mol |
IUPAC-Name |
dodecane-2,11-diol |
InChI |
InChI=1S/C12H26O2/c1-11(13)9-7-5-3-4-6-8-10-12(2)14/h11-14H,3-10H2,1-2H3 |
InChI-Schlüssel |
YHQWADZIVSSNNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCCCCCC(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


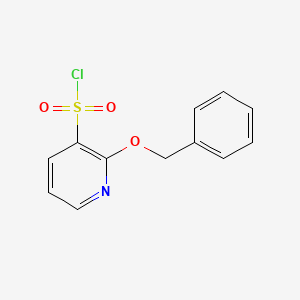
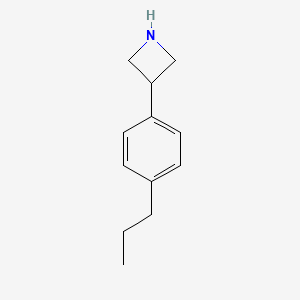


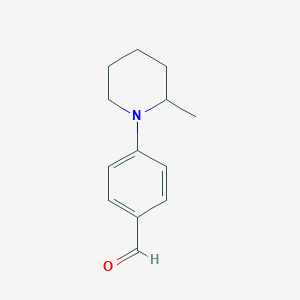
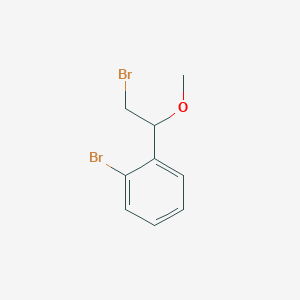
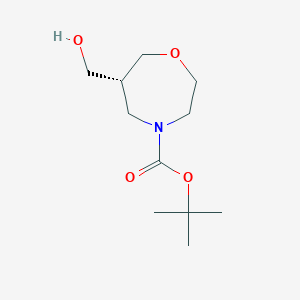
![3,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13340884.png)
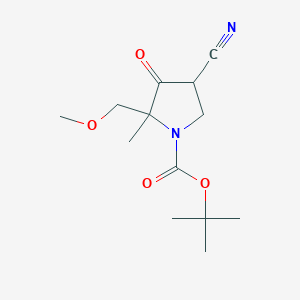

![{2-Ethoxybicyclo[2.2.2]octan-2-yl}methanamine](/img/structure/B13340906.png)


![3-((6-(4-Bromophenyl)-2-(4-chlorobenzyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylene)indolin-2-one](/img/structure/B13340915.png)
